Compound Name: 2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Molecular Weight: 434.5 g/mol
IUPAC Name: (2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
CAS Number: 761423-87-4
This compound is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a methoxy group, a hydroxymethyl substituent, and a benzothiophene moiety, which are significant for its pharmacological properties.
The compound is classified as a synthetic organic compound and is recognized for its role as a pharmacological agent. It is part of the gliflozin class of drugs, which are primarily used in the management of diabetes mellitus by inhibiting sodium/glucose cotransporter 2 (SGLT2) . The compound is also known by its trade name, Ipragliflozin, which has been approved for use in Japan since 2014 .
The synthesis of 2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol can be achieved through various methods, typically involving multi-step organic reactions. Common synthetic strategies include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol can be represented as follows:
The stereochemistry at the oxane ring is designated as (2S), indicating specific spatial arrangements that may influence biological activity .
The compound participates in various chemical reactions typical for organic molecules with multiple functional groups:
These reactions are crucial for understanding how the compound behaves in biological systems and its potential metabolic pathways .
The mechanism of action for 2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol primarily involves its role as an SGLT2 inhibitor. By inhibiting this transporter, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and lowering blood glucose levels. This mechanism is particularly beneficial in managing type 2 diabetes mellitus .
Relevant data indicates that this compound maintains structural integrity under physiological conditions but requires careful handling due to potential reactivity with other agents .
The primary application of 2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol lies in medicinal chemistry:
Additionally, ongoing research into its structure-activity relationships may lead to novel therapeutic agents with enhanced efficacy and safety profiles .
CAS No.: 121-21-1
CAS No.: 9004-10-8
CAS No.: 1292296-10-6
CAS No.: 1443764-31-5
CAS No.: 21049-67-2
CAS No.: